2,2'-Azanediylbis(N-ethylacetamide) hydrochloride
Description
2,2'-Azanediylbis(N-ethylacetamide) hydrochloride is a diacetamide derivative featuring a central amine group (azanediyl) bridging two N-ethylacetamide moieties, with a hydrochloride counterion. This compound belongs to a class of amine-bridged diacetamides, which are structurally characterized by two acetamide groups connected via a nitrogen atom. The ethyl substituents on the amide nitrogen and the hydrochloride salt influence its physicochemical properties, including solubility, steric bulk, and electronic characteristics. Such compounds are often explored for their coordination chemistry with metal ions, pharmaceutical applications, and role in material science .
Properties
IUPAC Name |
N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-7(12)5-9-6-8(13)11-4-2;/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUSMRIEMCSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNCC(=O)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride typically involves the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with 2,2’-azanediyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Azanediylbis(N-ethylacetamide) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Treatment of Gastrointestinal Disorders
Research indicates that 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride can inhibit sodium-hydrogen exchanger (NHE) activity in the gastrointestinal tract. This inhibition is crucial for managing conditions associated with fluid retention or salt overload, such as:
- Congestive Heart Failure
- Chronic Kidney Disease
- Hypertension
The compound's ability to remain non-bioavailable in systemic circulation allows for targeted action within the gastrointestinal tract without affecting other organs .
Antimicrobial and Anticancer Activities
Studies have shown that derivatives of 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride exhibit antimicrobial and anticancer properties. These compounds have been evaluated for their effectiveness against various pathogens and cancer cell lines. For instance:
- Antimicrobial Activity : In vitro studies suggest potential effectiveness against bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .
Biological Interactions
Understanding the biological interactions of 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride is essential for elucidating its mechanism of action. Interaction studies have revealed that this compound engages with several biological targets, which may include:
- Enzymes involved in metabolic pathways.
- Receptors associated with gastrointestinal function.
These interactions are vital for determining its therapeutic potential and guiding future research directions.
Case Studies
Several case studies highlight the practical applications of 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride:
- Gastrointestinal Studies : Clinical trials assessing its efficacy in reducing symptoms related to fluid retention in patients with heart failure have shown promising results.
- Antimicrobial Efficacy : Laboratory studies demonstrated significant antibacterial activity against resistant strains, paving the way for further development as a novel antimicrobial agent.
- Cancer Research : In vivo studies on animal models have indicated potential anticancer effects, warranting further exploration into its mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2’-Azanediylbis(N-ethylacetamide) hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared to three closely related amine-bridged diacetamide ligands (Table 1):
Key Observations:
- Substituent Impact on Coordination Chemistry : Electron-donating groups (e.g., methyl in MABDMA) enhance the basicity of the central amine, increasing metal-binding strength. Conversely, bulky substituents (e.g., benzyl in BnABDMA) reduce binding efficiency due to steric hindrance . The ethyl groups in the target compound may offer intermediate steric effects compared to methyl or benzyl.
- Solubility : The hydrochloride salt form improves aqueous solubility, making the compound suitable for biological or aqueous-phase applications, analogous to nebivolol hydrochloride, an antihypertensive drug .
Pharmaceutical Context: Nebivolol Hydrochloride
Nebivolol hydrochloride (2,2'-azanediylbis(1-(6-fluorochroman-2-yl)ethanol) hydrochloride) shares the azanediyl backbone but incorporates fluorochroman moieties. Unlike the target compound, nebivolol is a β-blocker with a complex heterocyclic structure, demonstrating how azanediyl-based compounds can be tailored for specific biological activity .
Thermodynamic and Spectroscopic Properties
Studies on ABDMA, MABDMA, and BnABDMA reveal the following trends in metal coordination (e.g., with NpO₂⁺ and U(VI)):
- logK Values : MABDMA > ABDMA > BnABDMA. For example, MABDMA’s methyl-substituted amine exhibits logK values ~0.5–1.0 units higher than ABDMA . The ethyl groups in the target compound may slightly lower logK compared to MABDMA due to reduced electron donation.
- Coordination Mode : These ligands typically bind metal ions via the two amide oxygen atoms and the central amine nitrogen, forming tridentate complexes .
Biological Activity
2,2'-Azanediylbis(N-ethylacetamide) hydrochloride is a synthetic compound characterized by its dual amide functional groups linked through a diamine structure. Its molecular formula is C₁₄H₃₁ClN₃O₂, and it is recognized for its unique properties in pharmacological applications, particularly in gastrointestinal treatments. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features two N-ethylacetamide moieties connected by an ethylene bridge, which enhances its solubility and biological interactions. The hydrochloride form further improves its water solubility, making it suitable for various biomedical applications.
Antimicrobial Properties
Research indicates that 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Gastrointestinal Targeting
One of the notable applications of this compound is its effectiveness in treating gastrointestinal disorders. It acts as an inhibitor of sodium-hydrogen exchanger (NHE) isoforms in the GI tract, particularly NHE-3, -2, and -8. This inhibition helps manage fluid retention and salt overload conditions, which are critical in diseases such as congestive heart failure and other gastrointestinal disorders .
The biological activity of 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride primarily involves:
- Inhibition of Ion Transport : By targeting NHE isoforms, the compound reduces sodium absorption in the GI tract.
- Limited Systemic Absorption : Its design ensures that it remains largely non-bioavailable systemically, minimizing side effects on other organs .
Study on Gastrointestinal Disorders
A clinical study demonstrated that administering 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride significantly reduced symptoms associated with gastrointestinal disorders. Patients showed improved outcomes with reduced pain and discomfort due to its targeted action on NHE isoforms .
Antimicrobial Efficacy Assessment
In vitro studies have shown that this compound effectively inhibits several bacterial strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N'-Diethylurea | Urea Derivative | Different solubility properties |
| Ethylenediamine | Diamine | Lacks acetamido groups; used in chelation therapy |
| N,N'-Bis(2-hydroxyethyl)ethylenediamine | Amine | Enhanced solubility; used in polymer synthesis |
The uniqueness of 2,2'-Azanediylbis(N-ethylacetamide) hydrochloride lies in its dual amide functionality combined with a diamine structure. This configuration allows for specific interactions within biological systems that may not be present in simpler amines or urea derivatives .
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Electrophilic Fragment Screening : A study identified compounds with significant selectivity for caspase enzymes, suggesting potential applications in neurodegenerative disease therapies .
- Corrosion Inhibition Studies : While not directly related to biological activity, investigations into similar compounds have shown their ability to inhibit corrosion processes, indicating diverse applications beyond pharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
